molecular formula C9H16O4 B8341918 2-Butenoic acid, 4,4-dimethoxy-3-methyl-, ethyl ester CAS No. 83803-81-0

2-Butenoic acid, 4,4-dimethoxy-3-methyl-, ethyl ester

Cat. No.: B8341918
CAS No.: 83803-81-0
M. Wt: 188.22 g/mol
InChI Key: MYHCWGDFZQZTQA-VOTSOKGWSA-N
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Description

2-Butenoic acid, 4,4-dimethoxy-3-methyl-, ethyl ester is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
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Biological Activity

2-Butenoic acid, 4,4-dimethoxy-3-methyl-, ethyl ester (commonly referred to as "ethyl 4,4-dimethoxy-3-methyl-2-butenoate") is an organic compound with potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and cytotoxic activities, supported by diverse research findings and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H14_{14}O4_{4}
  • Molecular Weight : 210.23 g/mol
  • CAS Number : 70423-44-8

Antimicrobial Activity

Research indicates that derivatives of butenoic acid exhibit significant antimicrobial properties. A study on various solvent extracts of Epaltes divaricata revealed that compounds similar to ethyl 4,4-dimethoxy-3-methyl-2-butenoate showed notable inhibition against various bacteria and fungi. The ethyl acetate extract demonstrated a minimum inhibitory concentration (MIC) of 31.25 µg/ml against A. flavus, indicating strong antimicrobial potential .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays. The ethyl ester exhibited significant radical scavenging activity. For instance, it showed an IC50 value of 560 µg/ml in the DPPH assay, indicating its effectiveness in neutralizing free radicals . This suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxic Activity

Cytotoxicity studies have shown that certain derivatives of butenoic acid can inhibit cancer cell growth. For example, thiazole-bearing compounds related to butenoic acid derivatives have demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin in various cancer cell lines. This highlights the potential for further development in anticancer therapies .

Study on Epaltes Divaricata

A comprehensive study focused on the biological activities of Epaltes divaricata extracts demonstrated that compounds with structural similarities to ethyl 4,4-dimethoxy-3-methyl-2-butenoate possess significant antimicrobial and antioxidant properties. The study utilized GC-MS analysis to identify active compounds and their effects on microbial growth and oxidative stress markers .

Thiazole Derivatives

Research into thiazole derivatives has shown that modifications to the butenoic acid structure can enhance cytotoxicity against specific cancer cell lines. A structure-activity relationship (SAR) analysis indicated that substituents on the phenyl ring significantly influence the anticancer efficacy of these compounds .

Summary of Findings

Activity Methodology Results
AntimicrobialDisc diffusion & microdilutionMIC: 31.25 µg/ml against A. flavus
AntioxidantDPPH radical scavenging assayIC50: 560 µg/ml
CytotoxicCell viability assaysIC50 < standard drugs

Properties

CAS No.

83803-81-0

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl (E)-4,4-dimethoxy-3-methylbut-2-enoate

InChI

InChI=1S/C9H16O4/c1-5-13-8(10)6-7(2)9(11-3)12-4/h6,9H,5H2,1-4H3/b7-6+

InChI Key

MYHCWGDFZQZTQA-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/C(OC)OC

Canonical SMILES

CCOC(=O)C=C(C)C(OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCOC(=O)C=C(C)C(OC)OC

Synthesis routes and methods II

Procedure details

A mixture of 50 mmol of 1,1-dimethoxyacetone and 60 mmol of ethyl 2-(diethoxyphosphoryl)acetate is added in the course of 1 hour to a suspension of 125 mmol of potassium carbonate in 10 ml of water with vigorous stirring and with temperature maintained at between 20° and 30° C. When the addition is complete, stirring is continued for 24 hours at room temperature and the insoluble matter is then removed by filtration and washed with diethyl ether. The organic phase is separated and washed with saturated sodium chloride solution to neutrality. After drying and evaporation of the solvent, the product is purified by distillation under vacuum, which yields an (E+Z) isomer mixture in the form of an oil.
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60 mmol
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125 mmol
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10 mL
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Ethyl 4,4-Dimethoxy-3-Methyl-2-Butenoate

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